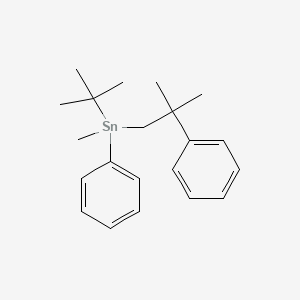
tert-Butyl(methyl)(2-methyl-2-phenylpropyl)(phenyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl(methyl)(2-methyl-2-phenylpropyl)(phenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a tert-butyl group, a methyl group, a 2-methyl-2-phenylpropyl group, and a phenyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(methyl)(2-methyl-2-phenylpropyl)(phenyl)stannane typically involves the reaction of organotin halides with appropriate organic reagents. One common method is the reaction of tert-butylstannane with methylmagnesium bromide, followed by the addition of 2-methyl-2-phenylpropyl chloride and phenylmagnesium bromide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the organotin intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other organometallic coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
tert-Butyl(methyl)(2-methyl-2-phenylpropyl)(phenyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound to lower oxidation state organotin species.
Substitution: The tin atom can undergo nucleophilic substitution reactions with halides, alkoxides, or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium alkoxides, halides, or thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Organotin oxides or hydroxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, tert-Butyl(methyl)(2-methyl-2-phenylpropyl)(phenyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It serves as a precursor for the synthesis of more complex organotin compounds.
Biology
Organotin compounds, including this compound, have been studied for their biological activity. They exhibit antimicrobial and antifungal properties, making them potential candidates for use in pharmaceuticals and agricultural chemicals.
Medicine
In medicine, organotin compounds are explored for their potential as anticancer agents. The unique properties of this compound may contribute to the development of novel therapeutic agents.
Industry
Industrially, this compound is used in the production of polymers, coatings, and catalysts. Its ability to form stable bonds with various organic groups makes it valuable in material science.
作用机制
The mechanism of action of tert-Butyl(methyl)(2-methyl-2-phenylpropyl)(phenyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with electron-rich sites on biomolecules, leading to the disruption of biological processes. In catalysis, the compound can activate substrates through coordination with the tin center, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
Trimethyltin chloride: Another organotin compound with three methyl groups attached to the tin atom.
Triphenyltin chloride: Contains three phenyl groups bonded to the tin atom.
Di-n-butyltin dichloride: Features two n-butyl groups and two chloride atoms bonded to the tin atom.
Uniqueness
tert-Butyl(methyl)(2-methyl-2-phenylpropyl)(phenyl)stannane is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. The presence of both tert-butyl and phenyl groups provides steric hindrance and electronic effects that influence its reactivity and stability.
属性
CAS 编号 |
58218-32-9 |
|---|---|
分子式 |
C21H30Sn |
分子量 |
401.2 g/mol |
IUPAC 名称 |
tert-butyl-methyl-(2-methyl-2-phenylpropyl)-phenylstannane |
InChI |
InChI=1S/C10H13.C6H5.C4H9.CH3.Sn/c1-10(2,3)9-7-5-4-6-8-9;1-2-4-6-5-3-1;1-4(2)3;;/h4-8H,1H2,2-3H3;1-5H;1-3H3;1H3; |
InChI 键 |
ZTYWRLFGASFWNG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Sn](C)(CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)





![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)

![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)

